molecular formula C6H6BN3O2 B1456258 [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid CAS No. 1588769-34-9

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid

Cat. No.: B1456258
CAS No.: 1588769-34-9
M. Wt: 162.94 g/mol
InChI Key: RGVGNPCIAUFRFE-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid: is a heterocyclic compound with the molecular formula C6H6BN3O2 It is characterized by a triazole ring fused to a pyridine ring, with a boronic acid functional group attached at the 6-position of the pyridine ring

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart unique properties such as enhanced stability and reactivity.

Biology and Medicine:

Industry:

    Agriculture: The compound and its derivatives can be used in the development of agrochemicals for pest control and crop protection.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Safety and Hazards

The safety information available indicates that [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines family, which includes [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid, has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . As such, the development of the chemistry and application of these compounds is expected to continue and even accelerate in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid typically involves the cyclization of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction. This reaction can be facilitated by the presence of copper acetate as a catalyst . Additionally, microwave-mediated, catalyst-free methods have also been developed to synthesize this compound efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced triazolylbutadiene, and various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound may also interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

  • [1,2,3]Triazolo[1,5-A]pyridine
  • [1,2,4]Triazolo[1,5-A]pyrimidine
  • [1,2,4]Triazolo[1,5-A]pyrazine

Uniqueness: Compared to similar compounds, [1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications such as catalysis and drug development, where specific interactions with molecular targets are crucial.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-8-4-9-10(6)3-5/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVGNPCIAUFRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C(=NC=N2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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